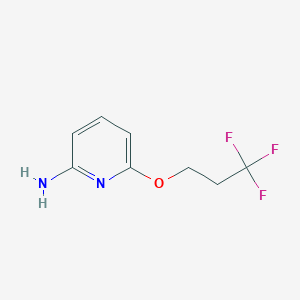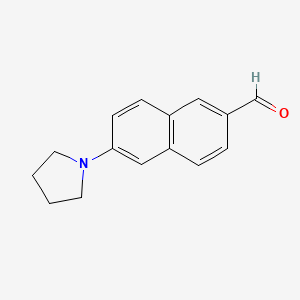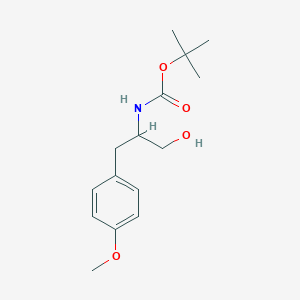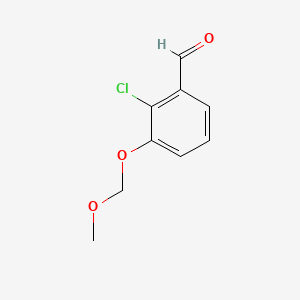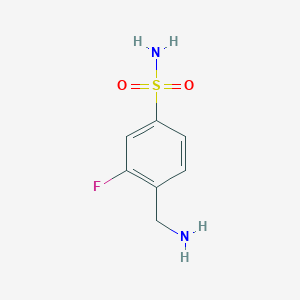
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate is a chemical compound with the molecular formula C8H7Cl2NO4S. It is a derivative of nicotinic acid and is characterized by the presence of both chloro and chlorosulfonyl functional groups. This compound is primarily used in chemical research and synthesis due to its unique reactivity and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate typically involves the chlorination of ethyl nicotinate followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall safety .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions, often under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate involves its reactivity with nucleophiles and electrophiles. The chloro and chlorosulfonyl groups are key to its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-chloro-6-methylnicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- 2-Chloro-1-(chloromethyl)ethyl acetate
- 1-Chloro-2-(ethylsulfonyl)ethane
Uniqueness
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry for the development of new compounds and materials .
Propiedades
Fórmula molecular |
C8H7Cl2NO4S |
|---|---|
Peso molecular |
284.12 g/mol |
Nombre IUPAC |
ethyl 2-chloro-5-chlorosulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-2-15-8(12)6-3-5(16(10,13)14)4-11-7(6)9/h3-4H,2H2,1H3 |
Clave InChI |
KEXGUJMBPOYKBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


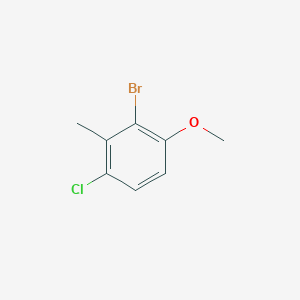

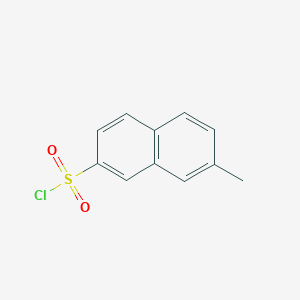
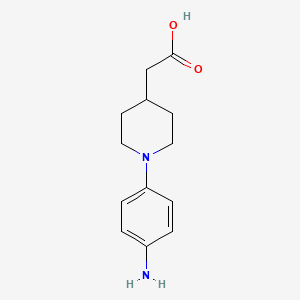
![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
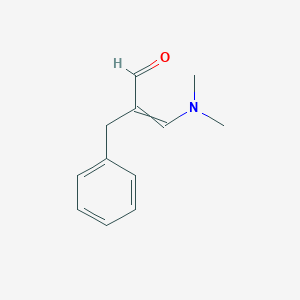
![3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13922163.png)
![ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)
![5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13922178.png)
